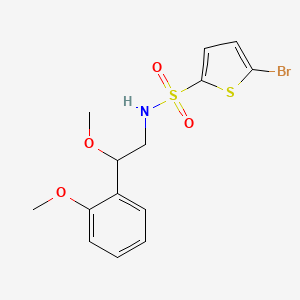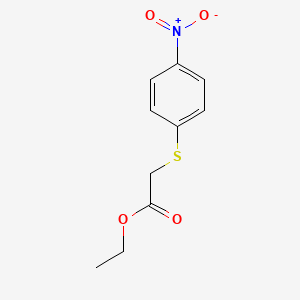![molecular formula C28H34N6O4 B2923472 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223824-14-3](/img/structure/B2923472.png)
2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinazoline derivatives . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives is complex and unique, contributing to their wide range of biological activities . The specific structure of your compound would need to be determined using techniques like NMR or X-ray crystallography.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds with the [1,2,4]triazolo[4,3-a]quinazoline scaffold have been studied for their potential as antiviral agents. The structural modifications, such as the introduction of thioamide groups, have been reported to enhance the antiviral properties of these compounds . This suggests that our compound of interest could be explored for its efficacy against various viral infections, potentially contributing to the development of new antiviral drugs.
Antimicrobial Properties
The antimicrobial activity of [1,2,4]triazolo[4,3-a]quinazoline derivatives is well-documented. These compounds have shown effectiveness against a range of pathogenic organisms, including bacteria and fungi . The presence of certain subunits, like piperazine or its isosteres, is known to enhance this activity, indicating that our compound could serve as a potent antimicrobial agent.
Anticancer Potential
Triazoloquinazoline derivatives have demonstrated significant anticancer activities. They have been found to inhibit cellular phosphorylation and dihydrofolate reductase, which are key processes in cancer cell proliferation . Research into the anticancer applications of our compound could lead to the discovery of novel chemotherapeutic options.
Anti-inflammatory Effects
The anti-inflammatory properties of triazoloquinazoline compounds are attributed to their ability to modulate biological pathways involved in inflammation . Investigating the anti-inflammatory potential of our compound could provide insights into new treatments for chronic inflammatory diseases.
Antihypertensive Applications
Some derivatives of triazoloquinazoline have been reported to possess antihypertensive effects, which could be beneficial in managing high blood pressure . Further research into our compound could uncover new mechanisms of action and contribute to cardiovascular disease therapy.
Antidiabetic Activity
The [1,2,4]triazolo[4,3-a]quinazoline class has shown promise in the treatment of diabetes. Compounds from this class have been associated with the regulation of fatty acid-binding proteins (FABPs), which play a role in lipid metabolism and glucose homeostasis . Exploring the antidiabetic properties of our compound could lead to advancements in diabetes management.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to exhibit antiviral and antimicrobial activities .
Mode of Action
It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate dna , which could potentially disrupt the replication and transcription processes of the cell, leading to cell death.
Biochemical Pathways
It has been suggested that similar compounds can upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival bcl-2 protein . This suggests that the compound may induce apoptosis, a form of programmed cell death.
Result of Action
It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can exhibit cytotoxicity , suggesting that this compound may also have cytotoxic effects.
Safety and Hazards
Zukünftige Richtungen
The [1,2,4]triazolo[4,3-a]quinazoline scaffold has attracted remarkable attention due to its widespread potential pharmaceutical activity . Future research could focus on developing new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Eigenschaften
IUPAC Name |
2-[2-(4-ethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-6-19-7-10-21(11-8-19)30-24(35)16-33-28(38)34-23-13-20(25(36)29-14-17(2)3)9-12-22(23)26(37)32(15-18(4)5)27(34)31-33/h7-13,17-18H,6,14-16H2,1-5H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBGVYUOYNIZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)


![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2923396.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2923397.png)
![3-((3-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2923398.png)

![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)

![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)

![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)
